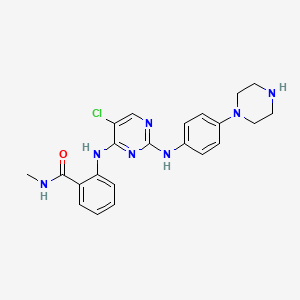

2-((5-氯-2-((4-(哌嗪-1-基)苯基)氨基)嘧啶-4-基)氨基)-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups including a pyrimidine ring, a benzamide group, and a piperazine ring . The presence of these groups likely contributes to the compound’s biological activity.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Application in Kinome Profiling

Specific Scientific Field

The specific scientific field of this application is Proteomics , specifically Kinome Profiling .

Summary of the Application

CTX-0294885, a novel bis-anilino pyrimidine, exhibits inhibitory activity against a broad range of kinases in vitro . It has been developed into a Sepharose® supported kinase capture reagent . This compound is used as an affinity reagent for mass spectrometry-based kinome profiling .

Methods of Application or Experimental Procedures

In the study, a quantitative proteomics approach was used to confirm the selectivity of CTX-0294885-bound beads for kinase enrichment . Large-scale CTX-0294885-based affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells .

Results or Outcomes

The use of CTX-0294885 increased the number of kinase identifications to 261, representing the largest kinome coverage from a single cell line reported to date . Coupling phosphopeptide enrichment with affinity purification using the four inhibitors enabled the identification of 799 high confidence phosphosites on 183 kinases .

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically Cancer Research .

Summary of the Application

CTX-0294885 is a broad-spectrum kinase inhibitor that has shown potential in cancer research . It has been found to inhibit several kinases, including FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 .

Methods of Application or Experimental Procedures

In initial screening experiments, CTX-0294885 was found to inhibit several kinases with varying degrees of potency . The compound was then used in affinity purification experiments, where it was found to bind to kinases from every major group .

Results or Outcomes

The use of CTX-0294885 in cancer research has shown promising results. In particular, it has been found to capture all members of the AKT family of proteins, which play key roles in cell survival and proliferation . This suggests that CTX-0294885 could potentially be used as a therapeutic agent in the treatment of cancer .

Application in Inflammation and Diabetes Research

Specific Scientific Field

The specific scientific field of this application is Immunology and Endocrinology , specifically Inflammation and Diabetes Research .

Summary of the Application

CTX-0294885, due to its broad-spectrum kinase inhibitory activity, has been suggested as a potential reagent for the analysis of kinome signaling networks in diseases like inflammation and diabetes .

Methods of Application or Experimental Procedures

The methods of application would involve using CTX-0294885 in experimental models of inflammation and diabetes, and observing its effects on various kinome signaling networks .

Results or Outcomes

The specific results or outcomes of using CTX-0294885 in inflammation and diabetes research are not detailed in the available resources . However, given its broad-spectrum kinase inhibitory activity, it is expected that CTX-0294885 could provide valuable insights into the kinome signaling networks involved in these diseases .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)